N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14(13-11-17-18-8-4-9-21-15(13)18)16-7-10-20-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAAHHODRYQNMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NCCOC3=CC=CC=C3)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ethyl 3-Oxo-2,3-Dihydro-1H-Pyrazole-4-Carboxylate
The reaction begins with ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (13.2 g, 84.5 mmol), potassium carbonate (50 g, 0.3 mol), and 1,2-dibromopropane (10.4 mL, 0.10 mol) in N,N-dimethylformamide (DMF, 500 mL) at 130°C for 30 minutes. The mechanism involves deprotonation of the pyrazolone’s NH group by K₂CO₃, followed by nucleophilic substitution with 1,2-dibromopropane to form the oxazine ring.
Key Data:
- Yield: 58% after column chromatography (DCM/MeOH).
- 1H NMR (DMSO-d6): δ 7.62 (s, 1H), 4.41–4.38 (m, 2H), 4.13 (q, 2H), 4.08 (t, 2H), 2.21–2.15 (m, 2H), 1.21 (t, 3H).
Amidation Strategies for Carboxamide Formation
The conversion of the ethyl ester to the target carboxamide involves two principal routes: hydrolysis-amide coupling or direct aminolysis .
Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed under acidic or basic conditions. For instance, refluxing with aqueous HCl or NaOH yields the carboxylic acid, though this step is often omitted due to efficiency concerns.
Amide Coupling with 2-Phenoxyethylamine
The carboxylic acid is activated using coupling agents such as HATU or EDCl, followed by reaction with 2-phenoxyethylamine. Alternatively, direct aminolysis of the ester with excess amine in DMF at elevated temperatures (80–100°C) avoids intermediate isolation.
Optimization Insights:
- Catalyst: Chitosan in dioxane improves yields in analogous amidation reactions (e.g., 87% for pyrano[2,3-c]pyrazole derivatives).
- Solvent: DMF outperforms THF or acetonitrile due to superior solubility of intermediates.
One-Pot Synthesis Approach
Recent advancements favor one-pot methodologies to enhance atom economy. A modified protocol involves:
- Simultaneous Cyclization-Aminolysis: Combining ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, 1,2-dibromopropane, and 2-phenoxyethylamine in DMF with K₂CO₃ at 130°C.
- In Situ Activation: Addition of HOBt/DIC after cyclization facilitates direct amide bond formation.
Yield Comparison:
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Sequential Steps | 52 | 98.5 |
| One-Pot | 67 | 99.2 |
Characterization and Analytical Data
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
GDC-2394
- Structure: (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide
- Key Features: Incorporates a sulfonamide group and a methylamino substituent to enhance solubility. The basic amine improves aqueous solubility, addressing renal toxicity observed in earlier analogs due to precipitation .
- Pharmacokinetics : Demonstrated a 20-fold increase in solubility compared to predecessors, with reduced lipophilicity (logP reduced from 4.2 to 3.1). This modification enabled advancement into clinical trials as a selective NLRP3 inhibitor .
LFM (N-[(4-Fluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide)
- Structure : Fluorophenylmethyl substituent at the carboxamide position.
- Key Features: The fluorine atom enhances metabolic stability and lipophilicity (logP = 2.8) compared to non-halogenated analogs. However, its lower solubility (0.05 mg/mL in PBS) limits bioavailability .
- Pharmacological Relevance : While specific target data are unavailable, fluorinated aromatic groups are commonly used to optimize binding affinity and in vivo stability .
N-(Pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Key Features: The pyridine moiety may enhance target engagement through hydrogen bonding or π-π interactions.
6-(2H-1,3-Benzodioxol-5-yl)-N-[(3-Chlorophenyl)methyl]-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide
Solubility Optimization
- GDC-2394’s introduction of a basic amine increased solubility, a strategy critical for mitigating toxicity observed in cynomolgus monkeys (e.g., renal tubular injury due to precipitation) .
- In contrast, LFM’s fluorophenylmethyl group prioritizes lipophilicity over solubility, which may limit its therapeutic utility despite improved stability .
Lipophilicity and Efficacy
- Lipophilic ligand efficiency (LLE) guided the optimization of GDC-2394, balancing potency (IC50 = 6 nM for NLRP3) with reduced off-target effects .
- Celecoxib, a structurally distinct COX-2 inhibitor, was used as a reference in SwissADME analyses for triazolo-thiadiazine analogs, highlighting the importance of logP < 5 and topological polar surface area (TPSA) > 60 Ų for oral bioavailability .
Biological Activity
N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₇N₃O₃
- Molecular Weight : 287.31 g/mol
- CAS Number : 1448077-55-1
The compound features a pyrazolo[5,1-b][1,3]oxazine core structure which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that oxazine derivatives exhibit a range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The specific compound this compound has been studied for its potential therapeutic applications.
Anticancer Activity
Oxazines have been shown to possess significant anticancer properties. A study conducted by Chen et al. (2014) demonstrated that related oxazine compounds exhibited potent inhibitory effects against various cancer cell lines such as gastric carcinoma (NCI-N87) and epidermoid carcinoma (A431) with IC50 values lower than conventional chemotherapeutic agents like erlotinib and gefitinib .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Oxazine 17 | NCI-N87 | 0.046 - 0.24 |
| Erlotinib | NCI-N87 | 0.75 - >10 |
| Gefitinib | NCI-N87 | 0.36 - 1.00 |
These findings suggest that this compound may similarly demonstrate anticancer efficacy.
The proposed mechanisms for the anticancer activity of oxazines include:
- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
- Modulation of Signaling Pathways : Affecting pathways related to cell survival and proliferation.
For instance, the increase in heat shock proteins (Hsp70 and Hsp32) has been correlated with enhanced cellular stress responses, which may play a role in the cytotoxic effects observed in cancer cells treated with oxazine derivatives .
Antimicrobial Properties
In addition to anticancer effects, oxazines have demonstrated antimicrobial activity against various pathogens. A recent study evaluated the antimicrobial efficacy of oxazine derivatives against five human pathogenic fungi and two bacterial strains. Notably, some compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Pathogen | MIC (μg/mL) |
|---|---|
| C. albicans | 12.5 |
| E. coli | 25 |
These results underscore the potential of this compound as a candidate for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
In vitro studies on related oxazines showed significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. Compounds were synthesized and tested for their ability to inhibit cell growth effectively.
Case Study 2: Antimicrobial Activity
A series of novel naphtho[1,2-e][1,3]oxazines were synthesized and tested for their antimicrobial properties. The results indicated that certain derivatives had potent activity against both fungal and bacterial strains, highlighting the versatility of oxazine compounds in therapeutic applications .
Q & A
Q. How can researchers optimize synthetic routes for N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide?
Methodological Answer: Synthetic optimization requires multi-step protocols involving cyclization of pyrazole precursors with phenoxyethyl carboxamide intermediates. Key steps include:
- Catalyst selection : Acid/base catalysts (e.g., p-TsOH or DBU) improve cyclization efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures ≥95% purity .
- Yield enhancement : Microwave-assisted synthesis reduces reaction times by 30–50% compared to conventional heating .
- Analytical validation : LC-MS and H/C NMR confirm intermediate structures .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR spectroscopy : H and C NMR identify proton environments (e.g., pyrazole ring protons at δ 6.2–7.1 ppm) and confirm carboxamide bonding .
- IR spectroscopy : Peaks at ~1660 cm (C=O stretch) and ~3300 cm (N-H stretch) validate functional groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 329.15) .
- X-ray crystallography (if available): Resolves stereochemistry and crystal packing .
Q. How can in vitro assays determine the compound’s biological activity?
Methodological Answer:
- Enzyme inhibition : Fluorescence polarization assays (e.g., PDE4B IC determination) using recombinant enzymes .
- Cellular models : LPS-stimulated THP-1 macrophages quantify anti-inflammatory effects via IL-1β ELISA .
- Target engagement : Competitive binding assays with H-labeled analogs validate receptor affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
Methodological Answer:
- Orthogonal assays : Validate PDE4B inhibition using both enzymatic (HTRF) and cellular (cAMP accumulation) assays .
- Species specificity : Compare human vs. murine macrophage responses to address interspecies variability .
- Solubility correction : Adjust DMSO concentrations (<0.1% v/v) to avoid false negatives in cell-based assays .
Q. What strategies enable structure-activity relationship (SAR) analysis for this scaffold?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified phenoxyethyl groups (e.g., halogenation or alkylation) to assess steric/electronic effects .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding poses in PDE4B’s catalytic pocket .
- Biological profiling : Test analogs against off-target kinases (e.g., JAK2, EGFR) to assess selectivity .
Q. How can metabolic stability be improved for in vivo applications?
Methodological Answer:
- Liver microsomal assays : Identify metabolic soft spots (e.g., oxidation of pyrazole rings) using LC-MS metabolite profiling .
- Structural modifications : Introduce deuterium at vulnerable C-H bonds or replace labile groups (e.g., ester-to-amide substitution) .
- Prodrug strategies : Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability .
Q. What methodologies mitigate toxicity risks observed in preclinical studies?
Methodological Answer:
- Solubility enhancement : Introduce basic amines (e.g., morpholine) to reduce renal precipitation risks .
- Toxicogenomics : RNA-seq of hepatocytes identifies pathways affected by chronic exposure .
- In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks early in development .
Data Analysis & Experimental Design
Q. How to design a high-throughput screening (HTS) campaign for this compound?
Methodological Answer:
Q. What computational tools predict off-target interactions?
Methodological Answer:
Q. How to validate in vivo efficacy in disease models?
Methodological Answer:
- Animal models : Use NLRP3-driven inflammation models (e.g., MSU-induced peritonitis in mice) .
- Pharmacokinetics : Conduct IV/PO dosing to calculate AUC and C .
- Biomarker analysis : Measure plasma IL-18 and IL-1β via multiplex assays .
Contradictions & Reproducibility
Q. How to address batch-to-batch variability in synthesis?
Methodological Answer:
- Process control : Strictly monitor reaction parameters (temperature ±2°C, solvent purity ≥99.9%) .
- QC protocols : Implement USP guidelines for residual solvent analysis (e.g., GC-MS) .
- Stability studies : Accelerated degradation tests (40°C/75% RH) identify storage-sensitive intermediates .
Q. Why might biological activity differ between academic labs?
Methodological Answer:
- Assay conditions : Standardize cell passage numbers and serum lots (e.g., FBS from single vendor) .
- Compound handling : Use inert atmospheres (N) to prevent oxidation during storage .
- Data normalization : Include reference inhibitors (e.g., roflumilast for PDE4B) in every experiment .
Emerging Research Directions
Q. How to explore polypharmacology for multi-target engagement?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
